2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid
CAS No.: 436088-62-9
Cat. No.: VC2979446
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436088-62-9 |
|---|---|
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid |
| Standard InChI | InChI=1S/C8H11N3O3S/c1-2-4(7(13)14)15-8-10-5(9)3-6(12)11-8/h3-4H,2H2,1H3,(H,13,14)(H3,9,10,11,12) |
| Standard InChI Key | KDVULTCYNHIFAD-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)SC1=NC(=CC(=O)N1)N |
| Canonical SMILES | CCC(C(=O)O)SC1=NC(=CC(=O)N1)N |
Introduction
Physical and Chemical Properties
2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid is characterized by several distinct physical and chemical properties that define its behavior in various environments. The compound is identified by the CAS registry number 436088-62-9 and possesses a molecular formula of C8H11N3O3S . With a molecular weight of 229.26 g/mol, this compound represents a medium-sized organic molecule with multiple functional groups .
Basic Identification Parameters
The following table presents the basic identification parameters of 2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid:
| Parameter | Value |
|---|---|
| CAS Number | 436088-62-9 |
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid |
| Standard InChI | InChI=1S/C8H11N3O3S/c1-2-4(7(13)14)15-8-10-5(9)3-6(12)11-8/h3-4H,2H2,1H3,(H,13,14)(H3,9,10,11,12) |
| Standard InChIKey | KDVULTCYNHIFAD-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)O)SC1=NC(=CC(=O)N1)N |
| PubChem Compound ID | 135400749 |
Physicochemical Properties
The physicochemical properties of this compound contribute to its behavior in biological systems and its potential applications in medicinal chemistry:
| Property | Value |
|---|---|
| Flash Point | 206.9ºC |
| Boiling Point | 418.5ºC at 760 mmHg |
| LogP | 0.88860 |
| PSA (Polar Surface Area) | 134.37000 |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
The LogP value of 0.88860 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is particularly important for pharmaceutical compounds as it affects membrane permeability and bioavailability. The relatively high polar surface area (PSA) of 134.37000 suggests the molecule has significant hydrogen bonding potential, which may influence its interactions with biological targets .
Structural Characteristics
2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid possesses a complex structure consisting of three main components: a pyrimidine ring, a sulfanyl linkage, and a butyric acid chain. This unique structural arrangement contributes to its potential biological activities and chemical reactivity.
Molecular Structure Components
The compound features a substituted pyrimidine ring with an amino group at position 6 and an oxo group at position 4. The pyrimidine ring is connected through a sulfanyl group to a butyric acid moiety. The structural complexity of this molecule arises from the combination of these diverse functional groups, which can participate in various types of molecular interactions.
Structural Isomerism and Synonyms
The compound is known by several synonyms in chemical databases and research literature, indicating its recognition across different nomenclature systems:
| Synonym |
|---|
| 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid |
| 2-((4-Amino-6-hydroxypyrimidin-2-yl)thio)butanoic acid |
| (2R)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)thio]butanoate |
| 2-(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL-SUFANYL)BUTYRIC ACID |
| Butanoic acid, 2-[(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)thio]- |
These synonyms reflect different interpretations of the compound's structure, with variations primarily focused on the tautomeric forms of the pyrimidine ring and different ways of describing the sulfur linkage .
| Supplier | Product Number | Quantity | Purity | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 010557 | 1g | Not specified | $378 |
| AK Scientific | 3426AE | 1g | Not specified | $560 |
| American Custom Chemicals Corporation | CHM0088653 | 500mg | 95.00% | $768.08 |
| Chemenu | CM313346 | 5g | 95% | $825 |
| AHH | MT-30270 | 5g | 98% | $840 |
This pricing information indicates the compound is relatively expensive, which is typical for specialized research chemicals produced in small quantities . The variability in pricing across suppliers may reflect differences in synthesis methods, purification processes, and quality control standards.
Product Specifications
Commercial products typically specify parameters such as:
-
Purity levels (generally ranging from 95% to 98%)
-
Packaging options (typically offered in quantities from 500mg to 5g)
-
Quality control documentation (Certificates of Analysis, Safety Data Sheets)
Some suppliers have listed this compound as discontinued or have limited availability, suggesting it may be produced primarily on demand rather than kept in regular inventory .
| Parameter | Classification |
|---|---|
| Hazard Codes | Xi |
| Hazard Class | IRRITANT |
| HS Code | 2933599090 |
The Xi (irritant) classification indicates that the compound may cause inflammation or irritation upon contact with skin, eyes, or respiratory system .
Related Compounds and Structural Analogues
Several compounds share structural similarities with 2-(6-Amino-4-oxo-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-butyric acid, offering insights into potential structure-activity relationships.
Structural Analogues
One closely related compound is 2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]propanoic acid (CAS No. 532954-30-6), which differs only in having a propanoic acid moiety instead of butyric acid . This minor structural difference (one less carbon in the acid chain) could lead to differences in biological activity and physicochemical properties.
Broader Structural Relationships
More distantly related compounds include:
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(2R)-2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide (CAS No. 41326983), which incorporates the core structure of our compound of interest but with additional functional groups
-
Various pteridin derivatives that contain similar amino-oxo-pyrimidine substructures, suggesting potential overlaps in biological activity profiles
These structural relationships provide valuable insights for researchers interested in structure-activity relationships and potential medicinal applications.
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